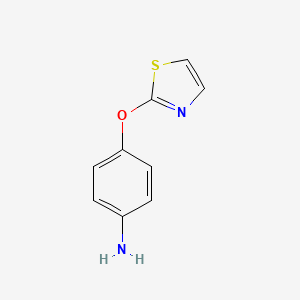

4-(Thiazol-2-yloxy)phenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-2-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEZUUNVYCTDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655922 | |

| Record name | 4-[(1,3-Thiazol-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105350-49-0 | |

| Record name | 4-[(1,3-Thiazol-2-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Thiazol-2-yloxy)aniline: Structure, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiazol-2-yloxy)aniline is a heterocyclic compound featuring a core structure that merges an aniline ring with a thiazole moiety through an ether linkage. This unique arrangement of aromatic and heteroaromatic systems imparts a distinct set of physicochemical properties, making it a valuable building block in the design and synthesis of novel bioactive molecules. The thiazole ring, a common scaffold in medicinal chemistry, is present in numerous FDA-approved drugs and is known to engage in a variety of biological interactions. The aniline component provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 4-(Thiazol-2-yloxy)aniline, with a particular focus on its emerging role in the development of kinase inhibitors and other therapeutic agents.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(Thiazol-2-yloxy)aniline is characterized by a 4-aminophenoxy group attached to the C2 position of a thiazole ring.

Molecular Formula: C₉H₈N₂OS[1]

CAS Number: 105350-49-0[1]

IUPAC Name: 4-(1,3-thiazol-2-yloxy)aniline

SMILES: C1=CC(=CC=C1N)OC2=NC=CS2

While experimentally determined physicochemical data for 4-(Thiazol-2-yloxy)aniline is not extensively available in the public domain, data for structurally related compounds and computational predictions provide valuable insights.

| Property | Value/Information | Source |

| Molecular Weight | 192.24 g/mol | [2] |

| Melting Point | Not available. For the related compound 4-(2-methyl-1,3-thiazol-4-yl)aniline: 133-135 °C. | [3] |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in organic solvents such as ethanol, acetone, and chloroform due to its aromatic nature.[4][5] Limited solubility in water is anticipated, though this can be enhanced in acidic conditions due to the basicity of the aniline nitrogen.[4] | |

| XlogP (predicted) | 2.1 | |

| Appearance | Likely a solid at room temperature, potentially a crystalline powder. |

Synthesis of 4-(Thiazol-2-yloxy)aniline

The synthesis of 4-(Thiazol-2-yloxy)aniline can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation.[6][7] This method involves the copper-catalyzed coupling of 4-aminophenol with a 2-halothiazole, such as 2-bromothiazole.

Representative Synthetic Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann-type reactions and should be optimized for specific laboratory conditions.

Reagents:

-

4-Aminophenol

-

2-Bromothiazole

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling point polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vessel, add 4-aminophenol (1.0 eq), 2-bromothiazole (1.0-1.2 eq), copper(I) iodide (0.1-0.2 eq), the chosen ligand (0.2-0.4 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically between 100-150 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(Thiazol-2-yloxy)aniline.

Caption: Ullmann Condensation Workflow for 4-(Thiazol-2-yloxy)aniline Synthesis.

Applications in Medicinal Chemistry

The 4-(Thiazol-2-yloxy)aniline scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors. The aniline nitrogen provides a crucial interaction point, often acting as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. The thiazole ring can engage in various non-covalent interactions, and the ether linkage provides a degree of conformational flexibility.

Role as a Kinase Inhibitor Building Block

Numerous studies have demonstrated the utility of aniline and thiazole derivatives in the design of potent and selective kinase inhibitors.[8][9] For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[8][10][11] The general structure of these inhibitors often involves the aniline nitrogen of a substituted aniline forming a key hydrogen bond with the kinase hinge region.

Caption: Mechanism of Kinase Inhibition by Anilino-Thiazole Derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 4-(Thiazol-2-yloxy)aniline derivatives are not extensively published, general principles from related anilino-thiazole kinase inhibitors can be extrapolated:

-

Aniline Substituents: The substitution pattern on the aniline ring is critical for modulating potency and selectivity. Electron-withdrawing groups can influence the pKa of the aniline nitrogen and affect the strength of the hydrogen bond with the kinase hinge.

-

Thiazole Moiety: Modifications to the thiazole ring can impact interactions with other regions of the ATP-binding pocket, influencing selectivity and pharmacokinetic properties.

-

Linker and Core Structure: The nature of the core structure to which the 4-(Thiazol-2-yloxy)aniline is attached significantly determines the overall kinase inhibitory profile.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on both the aniline and thiazole rings. The aniline protons would likely appear as two doublets in the aromatic region. The thiazole protons would also appear as distinct signals in the aromatic region. The amine protons of the aniline would present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule. The carbons of the aromatic rings would resonate in the downfield region (typically 110-160 ppm).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (192.24 g/mol ).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=N and C=C stretching of the thiazole and aniline rings, and C-O-C stretching of the ether linkage.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(Thiazol-2-yloxy)aniline. While a specific safety data sheet (SDS) is not widely available, the SDS for the related compound 4-(1,3,4-Thiadiazol-2-yloxy)aniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[3] General safe laboratory practices should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13][14]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

Conclusion

4-(Thiazol-2-yloxy)aniline is a valuable and versatile building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique structural features, combining the hydrogen-bonding capability of the aniline moiety with the diverse interaction potential of the thiazole ring, make it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of 4-(Thiazol-2-yloxy)aniline is warranted to fully explore its potential in drug discovery.

References

-

Bide Pharmatech Ltd. 4-(Thiazol-2-yloxy)aniline CAS NO.105350-49-0. Available from: [Link]

-

Connect Journals. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Available from: [Link]

-

Lookchem. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Available from: [Link]

-

PubMed. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Available from: [Link]

-

PubMed. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Available from: [Link]

-

PubMed. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Available from: [Link]

-

Hoffman Fine Chemicals. CAS RN 737708-41-7 | 4-(4-(4-Fluorophenyl)thiazol-2-yl)aniline. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

ACS Publications. Supporting Information. Available from: [Link]

-

Scite.ai. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Available from: [Link]

-

PubChemLite. 4-(1,3-thiazol-2-yloxy)aniline. Available from: [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

-

ResearchGate. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

-

PrepChem.com. Preparation of 4-aminophenol. Available from: [Link]

-

Chinese Journal of Applied Chemistry. Study on Ullmann Condensation Reaction of Bromamine Acid. Available from: [Link]

-

Solubility of Things. Aniline. Available from: [Link]

-

MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

-

Beilstein Journals. BJOC - Search Results. Available from: [Link]

-

PubMed. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. Available from: [Link]

-

PubMed. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Available from: [Link]

-

National Institutes of Health. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Available from: [Link]

-

ResearchGate. In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

PrepChem.com. Preparation of 4-aminophenol. Available from: [Link]

-

ResearchGate. GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Available from: [Link]

-

NIST WebBook. Thiazole, 2-amino-5-methyl-. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

-

Reddit. Solubility in organic solvents and water. : r/chemhelp. Available from: [Link]

-

PubChemLite. 4-(4-methyl-1,3-thiazol-2-yl)aniline. Available from: [Link]

-

NIST. (4-amino-2-anilino-1,3-thiazol-5-yl)-thiophen-2-ylmethanone - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubMed. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Available from: [Link]

Sources

- 1. 4-(Thiazol-2-yloxy)aniline, CasNo.105350-49-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. PubChemLite - 4-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]

- 3. aksci.com [aksci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

- 11. researchgate.net [researchgate.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. geneseo.edu [geneseo.edu]

- 14. fishersci.com [fishersci.com]

The Enigmatic Core: A Technical Guide to the Synthesis and Potential of 4-(2-Thiazolyloxy)aniline

Abstract

This technical guide provides a comprehensive overview of 4-(2-thiazolyloxy)aniline, a molecule of significant interest within the landscape of medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound remain sparsely documented in publicly accessible records, its structural motifs—the thiazole ring and the aniline moiety—are foundational in numerous clinically significant compounds. This guide, therefore, focuses on the probable synthetic pathways, chemical characterization, and the potential applications of 4-(2-thiazolyloxy)aniline, drawing upon established principles of heterocyclic and aromatic chemistry. We present a detailed, logical framework for its synthesis, leveraging established methodologies such as the Ullmann condensation and nucleophilic aromatic substitution, to provide researchers and drug development professionals with a robust starting point for their investigations into this promising, yet underexplored, chemical entity.

Introduction: The Thiazole and Aniline Moieties as Privileged Structures

The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. It is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] The unique electronic properties and the ability of the thiazole ring to serve as a scaffold for diverse functionalization have made it a focal point in the pursuit of novel therapeutic agents.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

Similarly, the aniline substructure is a fundamental building block in the synthesis of a vast array of organic compounds, from dyes to pharmaceuticals.[5] The amino group attached to a benzene ring can be readily modified, allowing for the introduction of various pharmacophores and tuning of the molecule's physicochemical properties. The convergence of these two powerful structural motifs in 4-(2-thiazolyloxy)aniline suggests a molecule with significant potential for biological activity and as a versatile intermediate in organic synthesis.

This guide will delve into the synthetic strategies for accessing this molecule, its expected physicochemical properties, and a forward-looking perspective on its potential applications.

Proposed Synthetic Pathways for 4-(2-Thiazolyloxy)aniline

The synthesis of 4-(2-thiazolyloxy)aniline involves the formation of an ether linkage between a thiazole and a substituted phenol. Two primary retrosynthetic disconnections can be envisioned, leading to two plausible synthetic strategies: the Ullmann condensation and nucleophilic aromatic substitution.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 4-(2-thiazolyloxy)aniline, reveals two key bond formations that can be targeted for its synthesis.

Caption: Retrosynthetic analysis of 4-(2-thiazolyloxy)aniline.

Method 1: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[6][7][8] In the context of synthesizing 4-(2-thiazolyloxy)aniline, this would involve the coupling of a 2-halothiazole with 4-aminophenol.

2.2.1. Proposed Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), 2-bromothiazole (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

-

Solvent and Base: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2.2.2. Causality of Experimental Choices:

-

Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann condensations. The addition of a ligand like 1,10-phenanthroline can improve the solubility and reactivity of the copper catalyst.[6]

-

Base: An inorganic base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate is a suitable choice due to its strength and compatibility with the reaction conditions.

-

Solvent: High-boiling polar aprotic solvents are necessary to achieve the required reaction temperatures and to dissolve the reactants and catalyst.

Caption: Proposed Ullmann condensation synthesis of 4-(2-thiazolyloxy)aniline.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another powerful method for forming aryl ethers.[9][10] This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups. For the synthesis of our target molecule, a two-step approach starting from 4-fluoronitrobenzene would be a viable strategy.

2.3.1. Proposed Experimental Protocol: Two-Step SNAr and Reduction

Step 1: Synthesis of 4-(2-Thiazolyloxy)nitrobenzene

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxythiazole (1.0 eq) in a suitable polar aprotic solvent like DMF.

-

Base Addition: Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C to form the thiazolyloxide anion.

-

Aryl Halide Addition: Add 4-fluoronitrobenzene (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

-

Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the purified 4-(2-thiazolyloxy)nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

-

Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. For SnCl₂ reduction, neutralize the acidic solution with a base (e.g., NaOH) and extract the product with an organic solvent.

-

Purification: The crude aniline can be purified by column chromatography if necessary.

2.3.2. Causality of Experimental Choices:

-

SNAr Substrate: 4-Fluoronitrobenzene is an excellent substrate for SNAr reactions because the nitro group strongly activates the ring towards nucleophilic attack, and fluoride is a good leaving group in this context.[10]

-

Nucleophile Formation: 2-Hydroxythiazole is deprotonated with a strong base to form the more potent nucleophile required for the substitution reaction.

-

Reduction Method: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. SnCl₂ provides a classic and reliable alternative for this transformation.

Caption: Proposed two-step synthesis of 4-(2-thiazolyloxy)aniline via SNAr and reduction.

Physicochemical Properties and Characterization

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and sparingly soluble in water. |

| Spectroscopic Data | |

| ¹H NMR | Aromatic protons on the aniline and thiazole rings, and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Distinct signals for the aromatic carbons of both rings and the C-O carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-O-C stretching (ether), and aromatic C-H and C=C stretching. |

Potential Applications and Future Directions

The structural components of 4-(2-thiazolyloxy)aniline suggest several avenues for its application, particularly in drug discovery and materials science.

-

Medicinal Chemistry: The thiazole ring is a key component in many antimicrobial, anticancer, and anti-inflammatory drugs.[2][3][4] The aniline moiety is also prevalent in a wide range of pharmaceuticals. Therefore, 4-(2-thiazolyloxy)aniline could serve as a valuable scaffold for the development of new therapeutic agents. Further derivatization of the aniline nitrogen could lead to a library of compounds for biological screening.

-

Materials Science: Aniline derivatives are precursors to conducting polymers and other functional materials. The incorporation of the thiazole unit could impart unique electronic or photophysical properties to polymers derived from this monomer.

Future research should focus on the successful synthesis and full characterization of 4-(2-thiazolyloxy)aniline. Once the compound is in hand, its biological activities can be systematically evaluated. Furthermore, its potential as a monomer for novel polymers can be explored.

Conclusion

4-(2-Thiazolyloxy)aniline represents an intriguing, albeit underexplored, molecule with significant potential. While its history of discovery is not well-documented, established synthetic methodologies provide a clear path to its creation in the laboratory. This guide has outlined two robust synthetic strategies, the Ullmann condensation and a two-step SNAr-reduction sequence, providing a solid foundation for researchers to begin their investigations. The convergence of the privileged thiazole and aniline scaffolds within this single molecule makes it a compelling target for future research in drug discovery and materials science.

References

- BenchChem. (2025). Discovery and synthesis of novel thiazole-based compounds.

- The Role of Thiazolyl Derivatives in Modern Drug Discovery. (n.d.). APIChem.

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]

- A series of 10 new N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives (3a-j) and 4 new 5-(2-(phenylamino)-thiazol-4-yl)-benzamide... (n.d.).

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC.

- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (2024). PubMed.

- 4-(2-Benzothiazolyl)aniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

- Thiazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (2025).

- 4-(2-Benzothiazolyl)aniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (n.d.). OSTI.GOV.

- 25712-17-8 | 4-(Benzo[d]thiazol-2-ylthio)aniline. (n.d.). ChemScene.

- 4-(p-Tolyloxy)aniline. (n.d.). PubChem.

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]

- Ullmann Condens

- 4-(2-methyl-1,3-thiazol-4-yl)aniline. (n.d.). ChemicalBook.

- Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd..

- Synthesis and fungicidal evaluation of novel 2-phenyl thiazole deriv

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- Application and synthesis of thiazole ring in clinically approved drugs. (2022).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.

- Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. (2025). YouTube.

- (PDF) Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. (2018).

- An overview of the synthesis, therapeutic potential and patents of thiazole deriv

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Method for producing aniline or an aniline conversion product. (n.d.).

- Method for producing aniline or an aniline conversion product - P

- Discovery and synthesis of novel thiazole-based compounds. (n.d.). Benchchem.

- 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE synthesis. (n.d.). ChemicalBook.

- Aniline derivatives, their preparation and their therapeutic application. (n.d.).

- Synthesis and Cytotoxic Evaluation of Certain 4-anilino-2-phenylquinoline Deriv

- CAS No : 193017-26-4| Chemical Name : 4-(Thiazol-2-yl)aniline. (n.d.).

- Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed.

- From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. (2024). McGill University.

- The Ullmann Ether Condensation. (2025).

- Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)

- Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020). Journal of Medical Science.

- Corannulene ethers via Ullmann condens

- 4-(Thiazol-2-yl)aniline, min 98%, 100 mg. (n.d.). [Source not provided].

- 4-(4,5-DIHYDRO-1,3-OXAZOL-2-YL)ANILINE synthesis. (n.d.). ChemicalBook.

- Benzimidazoles. (n.d.).

- Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. (n.d.). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Thiazol-2-yloxy)phenylamine

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is a foundational requirement for advancing research. 4-(Thiazol-2-yloxy)phenylamine, a molecule incorporating a phenylamine moiety linked to a thiazole ring via an ether bridge, presents a unique combination of pharmacophores that are of significant interest. The thiazole ring is a cornerstone in many pharmaceutical compounds, known for a wide array of biological activities.[1][2] The structural integrity, purity, and electronic properties of this molecule can only be rigorously confirmed through a multi-faceted spectroscopic approach.

This guide provides a comprehensive overview of the essential spectroscopic techniques required to fully characterize this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies described herein are designed to be self-validating, providing researchers with the robust data necessary for publication, patent submission, and progression through the development pipeline.

Molecular Structure and Isomeric Considerations

The structure of this compound (Molecular Formula: C₉H₈N₂OS) is depicted below.[3] A key feature is the ether linkage between the C2 position of the thiazole ring and the C4 position of the phenylamine ring. Understanding this connectivity is paramount for correctly interpreting the spectroscopic data, particularly the NMR and MS fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms and the connectivity between the thiazole and phenylamine rings.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly resolve exchangeable protons like those of the amine group.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer.[4] The higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum at a standard temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set an appropriate spectral width (~16 ppm), acquisition time (~4 seconds), and relaxation delay (1-2 seconds).

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) to its known value.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

The spectrum is expected to show distinct signals for the amine, aromatic, and thiazole protons. The chemical shifts are influenced by the electronic effects of the substituents.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.5 - 7.3 | Doublet | 1H | Thiazole H-4 | Protons on the thiazole ring typically appear in this region.[5] |

| ~ 7.2 - 7.0 | Doublet | 1H | Thiazole H-5 | Coupled to the other thiazole proton. |

| ~ 7.0 - 6.8 | Doublet (AA') | 2H | Phenyl H-2, H-6 | Protons ortho to the ether linkage, deshielded by oxygen. |

| ~ 6.7 - 6.5 | Doublet (BB') | 2H | Phenyl H-3, H-5 | Protons ortho to the amine group, shielded by its electron-donating effect. |

| ~ 5.1 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupolar relaxation and exchange. |

-

Causality: The electron-withdrawing nature of the thiazole ring and the ether oxygen will deshield the adjacent aromatic protons (H-2, H-6), shifting them downfield compared to the protons adjacent to the electron-donating amine group (H-3, H-5). The characteristic AA'BB' splitting pattern is a hallmark of a 1,4-disubstituted benzene ring.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing direct evidence for the carbon skeleton.

The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is recommended.

-

Instrument Setup: Use the same 400+ MHz spectrometer.

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum of singlets, simplifying interpretation.

-

Set a wider spectral width (~220 ppm).

-

A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required.

-

-

Data Processing: Follows the same principles as ¹H NMR processing, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Predicted δ (ppm) | Assignment | Justification |

| ~ 168 | Thiazole C-2 | Carbon directly attached to two heteroatoms (O and N), highly deshielded. |

| ~ 145 | Phenyl C-4 | Aromatic carbon attached to the ether oxygen. |

| ~ 142 | Phenyl C-1 | Aromatic carbon attached to the amine group. |

| ~ 139 | Thiazole C-4 | Thiazole ring carbon.[6] |

| ~ 122 | Phenyl C-3, C-5 | Carbons ortho to the amine group. |

| ~ 120 | Phenyl C-2, C-6 | Carbons ortho to the ether linkage. |

| ~ 109 | Thiazole C-5 | Thiazole ring carbon.[6] |

-

Expertise: The assignment of quaternary carbons (those without attached protons) can be confirmed using advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) or by their typically lower intensity and sharper peaks compared to protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a "soft" ionization technique that minimizes premature fragmentation.[7]

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[8]

-

LC Setup:

-

Use a C18 reverse-phase column.

-

The mobile phase typically consists of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[9]

-

Run a gradient elution to ensure good separation from any impurities.

-

-

MS Setup (ESI Positive Mode):

-

Set the ion source to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Optimize source parameters: capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and temperature.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ in the full scan spectrum to confirm the molecular weight.

-

If fragmentation is induced (e.g., in MS/MS), analyze the resulting product ions to deduce the structure.

-

Caption: General workflow for LC-MS analysis.

The monoisotopic mass of C₉H₈N₂OS is 192.04 Da. The ESI mass spectrum will be dominated by the protonated molecular ion.

| Predicted m/z | Proposed Ion | Notes |

| 193.04 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight.[3] |

| 215.02 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI.[3] |

Predicted Fragmentation Pathway:

The ether linkage and the bonds within the heterocyclic ring are likely points of fragmentation upon collision-induced dissociation (CID) in an MS/MS experiment.

Caption: Plausible fragmentation of this compound.

-

Authoritative Grounding: The primary fragmentation is expected to occur at the C-O ether bond, which is one of the weaker bonds in the protonated molecule. This would lead to two major fragments: the aminophenol cation radical and a fragment corresponding to the thiazole portion. Analyzing fragmentation of similar heterocyclic structures supports this predictive pathway.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage. The background spectrum is automatically subtracted from the sample spectrum.

-

Data Acquisition:

-

Lower the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3150 - 3000 | C-H stretch (aromatic & vinyl) | Aromatic & Thiazole Rings |

| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1620 - 1450 | C=C and C=N stretches | Aromatic & Thiazole Rings |

| 1260 - 1200 | C-O-C stretch (aryl ether) | Aryl Ether Linkage |

| 1350 - 1250 | C-N stretch | Aromatic Amine |

| 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| 700 - 600 | C-S stretch | Thiazole Ring |

-

Trustworthiness: The presence of a pair of sharp peaks in the 3450-3250 cm⁻¹ region is a definitive indicator of a primary amine.[10] The strong absorption around 1250 cm⁻¹ for the aryl ether C-O stretch and the characteristic C-H bending for 1,4-disubstitution provide a self-validating system confirming the key structural features.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

-

Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill two matched quartz cuvettes, one with the pure solvent (as a reference) and one with the sample solution.

-

-

Data Acquisition:

-

Perform a baseline correction with the solvent-filled cuvette in both beams.

-

Scan the sample over a range of wavelengths (e.g., 200-600 nm).

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

| Predicted λₘₐₓ (nm) | Associated Transition | Chromophore |

| ~ 270 - 290 | π → π | Phenylamine and Thiazole rings |

| ~ 220 - 240 | π → π | Phenylamine and Thiazole rings |

-

Interpretation: The molecule contains extensive conjugation across both the phenylamine and thiazole ring systems. This is expected to result in strong π → π* electronic transitions. Aromatic amino acids and related heterocyclic compounds typically show strong absorption in the UV region.[12][13] The main absorption band around 270-290 nm is characteristic of such extended aromatic systems.[14] The exact position of λₘₐₓ can be influenced by solvent polarity; more polar solvents may cause a slight shift in the absorption maximum.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. IR spectroscopy offers a rapid and definitive confirmation of the key functional groups, while UV-Vis spectroscopy probes the electronic nature of the conjugated system. By employing the rigorous protocols outlined in this guide, researchers can generate a complete and unambiguous dataset, ensuring the scientific integrity of their findings and accelerating their research and development efforts.

References

- Vulcanchem. 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride - 124534-88-9.

- IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis. (2020).

- PubChemLite. 4-(1,3-thiazol-2-yloxy)aniline.

- ResearchGate. Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d] thiazol-2-yl)methanone derivatives. (2025).

- AWS. Synthesis of New 4-Thiazolidinone, Pyrazoline and Isatin Based Conjugates with Promising Antitumor Activity.

- PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019).

- MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.

- Frontiers. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024).

- Indian Academy of Sciences. Synthesis of 4-aryl-N-(4-aryl-thiazol-2-yl)-5,6-dihydro-4h-1,3,4-oxadiazine-2-carboxamides.

- Benchchem. Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole.

- PubMed Central. Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. (2021).

- ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- ResearchGate. I.R Spectrum of Thiazole Amide Compound {1}.

- Benchchem. Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide.

- ResearchGate. Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+.

- ResearchGate. IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand.

- National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

- SciSpace. Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno). (2018).

Sources

- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 4-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]

- 4. ias.ac.in [ias.ac.in]

- 5. 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride (124534-88-9) for sale [vulcanchem.com]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, ‘Novichok (A234)’, in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. iosrjournals.org [iosrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

4-(Thiazol-2-yloxy)phenylamine CAS number 105350-49-0

An In-depth Technical Guide to 4-(Thiazol-2-yloxy)phenylamine (CAS: 105350-49-0): Synthesis, Characterization, and Therapeutic Potential

Core Compound Overview

This compound is a heterocyclic molecule featuring a phenylamine group linked to a thiazole ring via an ether bond. This structural arrangement makes it a valuable scaffold in medicinal chemistry and drug discovery. The thiazole ring is a key component in numerous biologically active compounds and approved drugs, known for a wide spectrum of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The phenylamine moiety provides a versatile point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design.[4] This guide provides a comprehensive technical overview of its synthesis, analytical characterization, potential applications, and safe handling protocols, intended for researchers and professionals in the field of drug development.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and predicted properties for this compound is provided below. Experimental data for this specific molecule is sparse in public literature; therefore, spectroscopic data is presented as predicted values based on its chemical structure, serving as a baseline for experimental verification.

| Property | Value | Source |

| CAS Number | 105350-49-0 | [5][6] |

| Molecular Formula | C₉H₈N₂OS | [6] |

| Molecular Weight | 192.24 g/mol | Calculated |

| Predicted ¹H NMR | See Table 2 | N/A |

| Predicted ¹³C NMR | See Table 3 | N/A |

| Predicted IR | See Table 4 | N/A |

| Mass Spec (EI) | M⁺ peak at m/z 192 | Predicted |

Synthesis and Purification

The synthesis of this compound is most logically achieved through a C-O cross-coupling reaction. The Ullmann condensation is a classic and robust method for forming aryl-ether bonds, typically employing a copper catalyst to couple an aryl halide with an alcohol or phenol.[7][8] This approach is well-suited for linking the thiazole and phenylamine moieties.

Retrosynthetic Analysis

The ether linkage is the key disconnection point. This retrosynthesis breaks the target molecule down into two commercially available or readily synthesizable starting materials: 4-aminophenol and a 2-halothiazole (e.g., 2-bromothiazole).

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: Ullmann-Type Condensation

This protocol describes a copper-catalyzed Ullmann-type reaction. The causality for selecting this method lies in its proven efficacy for constructing diaryl ethers, particularly when one of the aryl components is an electron-deficient heterocycle like thiazole.[7][9] The use of a base is critical to deprotonate the phenol, forming the nucleophilic phenoxide.

Reagents and Equipment:

-

2-Bromothiazole

-

4-Aminophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

-

Reactant Addition: Add 2-bromothiazole (1.1 eq) to the mixture.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for this high temperature is to overcome the activation energy typical of Ullmann reactions.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification process.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[11]

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz or higher spectrometer.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation to obtain the spectra.

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.30 | d | 1H | Thiazole H5 | Proton on the thiazole ring adjacent to the nitrogen. |

| ~7.10 | d | 1H | Thiazole H4 | Proton on the thiazole ring adjacent to the sulfur. |

| ~6.85 | d | 2H | Phenyl H (ortho to -O) | Aromatic protons deshielded by the adjacent ether oxygen. |

| ~6.65 | d | 2H | Phenyl H (ortho to -NH₂) | Aromatic protons shielded by the electron-donating amine group. |

| ~5.10 | s (broad) | 2H | -NH₂ | Amine protons, often broad and exchangeable. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~168.0 | Thiazole C2 | Carbon directly bonded to two heteroatoms (O and N). |

| ~145.0 | Phenyl C (ipso to -NH₂) | Aromatic carbon bearing the amine group. |

| ~144.0 | Phenyl C (ipso to -O) | Aromatic carbon bearing the ether oxygen. |

| ~139.0 | Thiazole C4 | Thiazole ring carbon. |

| ~122.0 | Phenyl C (ortho to -O) | Aromatic carbons adjacent to the ether linkage. |

| ~116.0 | Phenyl C (ortho to -NH₂) | Aromatic carbons adjacent to the amine group. |

| ~109.0 | Thiazole C5 | Thiazole ring carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[10]

Experimental Protocol:

-

Mix ~1 mg of the product with ~100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Acquire the spectrum using an FTIR spectrometer.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450-3300 | Medium-Strong | N-H stretch (asymmetric & symmetric) |

| 3150-3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1500 | Strong | C=C and C=N ring stretching |

| 1250-1200 | Strong | Aryl-O (ether) C-O stretch |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol (ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

The expected molecular ion peak for C₉H₈N₂OS would be observed at an m/z of 193.04 ([M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Research

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives showing significant potential across several therapeutic areas.

Kinase Inhibition

Many derivatives built upon a phenylamino-thiazole core have been investigated as potent kinase inhibitors.[1]

-

Spleen Tyrosine Kinase (SYK) Inhibition: The phenylamino pyrimidine thiazole scaffold, a close analogue, has been optimized to produce potent nanomolar inhibitors of SYK, an important target in inflammatory diseases and allergies.[12]

-

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active and selective inhibitors of CDK9, a key regulator of transcription in cancer cells.[13][14] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, reinstating programmed cell death in cancer cells.[13][14]

Caption: Simplified SYK signaling pathway targeted by thiazole derivatives.

Anticancer and Anti-inflammatory Activity

The thiazole nucleus is a cornerstone in the development of novel anticancer and anti-inflammatory agents.[2][3]

-

Anticancer Potential: Derivatives have shown cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7).[2] The mechanism often involves the inhibition of critical cellular processes or signaling pathways overactive in cancer.

-

Anti-inflammatory Effects: Thiazole-containing compounds have been demonstrated to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammation.[3][15] Systemic administration of related compounds has been shown to decrease nociceptive behavior in animal models of pain and inflammation.[4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds and general chemical safety principles should be applied.[16][17]

| Guideline | Recommendation |

| Hazards | May cause skin irritation, serious eye irritation/damage, and may cause an allergic skin reaction.[17][18] Potentially harmful if swallowed or inhaled.[16] Toxic to aquatic life with long-lasting effects.[17][18] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid breathing dust/fumes.[16][17] Wash hands thoroughly after handling.[17] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents.[19] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17] Avoid release to the environment.[17][18] |

Conclusion

This compound stands out as a heterocyclic compound of significant interest to the scientific community. Its robust and scalable synthesis via methods like the Ullmann condensation makes it an accessible building block for creating diverse chemical libraries. The established importance of the thiazole and phenylamine moieties in bioactive molecules, particularly as kinase inhibitors and anti-inflammatory agents, positions this compound as a valuable starting point for the design and development of next-generation therapeutics. Further investigation into its derivatives is warranted to fully explore its potential in treating a range of human diseases.

References

- Safety d

- Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (n.d.). PubMed.

- 4-(1,3,4-Thiadiazol-2-yloxy)

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.

- SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. (2025). Sigma-Aldrich.

- Ullmann condens

- SAFETY DATA SHEET - Thiazole. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET - Thiazole. (2021). Fisher Scientific.

- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). PubMed Central.

- This compound (Cas 105350-49-0). (n.d.). Parchem.

- This compound 105350-49-0. (n.d.). Guidechem.

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central.

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers.

- Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors. (2013). PubMed.

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (n.d.). PubMed Central.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). PubMed Central.

- Spectroscopic data interpretation of 4-Hydroxydiphenylamine (NMR, IR, UV-Vis). (2025). BenchChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 4. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. Page loading... [guidechem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. lehigh.edu [lehigh.edu]

- 11. benchchem.com [benchchem.com]

- 12. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. leap.epa.ie [leap.epa.ie]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Thiazol-2-yloxy)aniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Thiazol-2-yloxy)aniline is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structural architecture, combining a thiazole ring with an aniline moiety through an ether linkage, confers a range of physicochemical properties that make it a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Thiazol-2-yloxy)aniline, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its presence in a multitude of clinically approved drugs, such as the antiretroviral Ritonavir and the antibacterial Sulfathiazole, underscores its importance.[2] The thiazole moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its aromatic nature allows for π-π stacking. The incorporation of a thiazole ring into a molecule can enhance its pharmacological profile, including improved metabolic stability and bioavailability.[3] The aniline substructure is also a well-established pharmacophore, particularly in the development of kinase inhibitors.[3] The combination of these two key fragments in 4-(Thiazol-2-yloxy)aniline creates a molecule with considerable potential for biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Thiazol-2-yloxy)aniline is crucial for its application in drug design and development. While extensive experimental data for this specific molecule is not widely published, a combination of predicted data and experimental values for closely related compounds provides a robust profile.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | 4-(1,3-thiazol-2-yloxy)aniline | - |

| CAS Number | 105350-49-0 | [4] |

| Molecular Formula | C₉H₈N₂OS | [5] |

| Molecular Weight | 192.24 g/mol | [5] |

| Monoisotopic Mass | 192.03574 Da | [5] |

| Canonical SMILES | C1=CC(=CC=C1N)OC2=NC=CS2 | [5] |

| InChI Key | YKEZUUNVYCTDRU-UHFFFAOYSA-N | [5] |

digraph "4-(Thiazol-2-yloxy)aniline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [style=solid];// Atom coordinates (in Angstroms, approximated for 2D representation) N1 [label="N", pos="0.0,1.2"]; C2 [label="C", pos="-1.2,0.6"]; C3 [label="C", pos="-1.2,-0.6"]; C4 [label="C", pos="0.0,-1.2"]; C5 [label="C", pos="1.2,-0.6"]; C6 [label="C", pos="1.2,0.6"]; N7 [label="NH2", pos="0.0,2.5"]; O8 [label="O", pos="-2.4,1.2"]; C9 [label="C", pos="-3.6,0.6"]; N10 [label="N", pos="-3.6,-0.6"]; C11 [label="C", pos="-4.8,-0.3"]; S12 [label="S", pos="-4.8,1.2"]; C13 [label="C", pos="-5.4,-1.2"];

// Benzene ring with aniline and ether linkage N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- N7 [style=invis]; // for positioning C2 -- O8;

// Thiazole ring O8 -- C9; C9 -- N10; N10 -- C11; C11 -- S12; S12 -- C9; C11 -- C13;

// Double bonds for aromaticity edge [style=double]; C3 -- C4; C5 -- C6; N10 -- C11 [style=solid]; // single bond in thiazole ring C9 -- S12 [style=solid]; // single bond in thiazole ring C9=N10 [style=double]; C11=C13 [style=double]; }

Figure 1: Chemical structure of 4-(Thiazol-2-yloxy)aniline.

Predicted and Estimated Physical Properties

| Property | Predicted/Estimated Value | Remarks | Source |

| Melting Point | 133-135 °C | Based on the closely related 4-(2-methyl-1,3-thiazol-4-yl)aniline. | [6] |

| Boiling Point | 346.1 ± 17.0 °C | Predicted for the related 4-(2-methyl-1,3-thiazol-4-yl)aniline. | [6] |

| logP (Octanol/Water Partition Coefficient) | 2.1 | Indicates moderate lipophilicity, suggesting good potential for oral bioavailability. | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | The aniline moiety confers slight aqueous solubility, while the aromatic rings suggest solubility in solvents like ethanol, acetone, and chloroform. | [7] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 4-(Thiazol-2-yloxy)aniline is expected to exhibit distinct signals corresponding to the protons of the aniline and thiazole rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.0 | m | 4H | Aromatic protons (aniline ring) |

| ~7.2 | d | 1H | Thiazole ring proton |

| ~6.8 | d | 1H | Thiazole ring proton |

| ~5.0 | br s | 2H | -NH₂ protons |

Note: Predicted chemical shifts are in CDCl₃ and are subject to solvent effects.

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N (Thiazole C2) |

| ~145 | C-O (Aniline C4) |

| ~140 | C-N (Aniline C1) |

| ~138 | Thiazole C4 |

| ~122 | Aniline CH |

| ~118 | Aniline CH |

| ~110 | Thiazole C5 |

Note: Predicted chemical shifts are in CDCl₃ and are subject to solvent effects.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450 - 3300 | N-H stretching (primary amine) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1620 - 1580 | C=C stretching (aromatic) |

| 1600 - 1550 | N-H bending (primary amine) |

| 1550 - 1470 | Thiazole ring skeletal vibrations |

| 1250 - 1200 | C-O-C stretching (aryl ether) |

| 1340 - 1260 | C-N stretching (aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.04302 |

| [M+Na]⁺ | 215.02496 |

| [M-H]⁻ | 191.02846 |

| [M]⁺ | 192.03519 |

Source: PubChemLite[5]

Synthesis and Reactivity

The synthesis of 4-(Thiazol-2-yloxy)aniline can be approached through several synthetic strategies, primarily involving the formation of the ether linkage between the aniline and thiazole moieties.

General Synthetic Approach

A common method for the synthesis of aryl ethers involves the nucleophilic aromatic substitution of an activated aryl halide with an alcohol or phenoxide. In the context of 4-(Thiazol-2-yloxy)aniline, a plausible synthetic route would involve the reaction of 4-aminophenol with 2-bromothiazole in the presence of a base.

Sources

- 1. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. PubChemLite - 4-(1,3-thiazol-2-yloxy)aniline (C9H8N2OS) [pubchemlite.lcsb.uni.lu]

- 6. 4-(2-METHYL-1,3-THIAZOL-4-YL)ANILINE CAS#: 25021-49-2 [m.chemicalbook.com]

- 7. 对甲苯胺 99.6% | Sigma-Aldrich [b2b.sigmaaldrich.com]

An In-Depth Technical Guide to 4-(Thiazol-2-yloxy)phenylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiazol-2-yloxy)phenylamine, also known as 4-(1,3-thiazol-2-yloxy)aniline, is a heterocyclic aromatic amine with a molecular structure that holds significant interest in the field of medicinal chemistry. Its scaffold, combining a phenylamine moiety with a thiazole ring through an ether linkage, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its relevance in drug discovery and development, grounded in authoritative scientific insights.

Core Molecular and Physical Properties

This compound is a solid at room temperature with the fundamental properties summarized in the table below. These characteristics are foundational for its use in synthetic chemistry and for predicting its behavior in various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂OS | [1] |

| Molecular Weight | 192.24 g/mol | [2] |

| Monoisotopic Mass | 192.03574 Da | [1] |

| CAS Number | 105350-49-0 | [2] |

| Physical State | Solid | |

| Boiling Point | 359.0 ± 44.0 °C at 760 mmHg |

Synthesis and Structural Elucidation

Representative Synthetic Pathway

The synthesis of a 2-aryloxythiazole core, such as that in this compound, can be conceptually approached through the condensation of a thiourea derivative with an α-haloketone, a classic Hantzsch thiazole synthesis, followed by functional group interconversion. A more direct and modern approach involves the coupling of a substituted phenol with a halogenated thiazole. A plausible synthetic route is depicted below.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is a representative procedure for the synthesis of a substituted 2-phenoxythiazole derivative, which can be adapted for the synthesis of this compound.

Materials:

-

4-Aminophenol

-

2-Bromothiazole

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

To this suspension, add 2-bromothiazole (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and thiazole rings, as well as a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including those in the aromatic rings and the thiazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine group, C-O-C stretching of the ether linkage, and C=N and C-S stretching of the thiazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can further confirm its structure.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole ring is a prominent scaffold in a multitude of FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the this compound moiety into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a hinged binding motif that interacts with the ATP-binding site of the kinase. The phenylamine portion of this compound can serve as a key hydrogen bond donor/acceptor, while the thiazole-ether portion can be directed towards the solvent-exposed region or other pockets of the kinase active site. Derivatization of the amine group can lead to the development of potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

Antimicrobial and Antitumor Potential